

# Application Notes and Protocols for Live-Cell Imaging Using Squaraine Dyes

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These application notes provide a comprehensive overview of the use of **squaraine** dyes for live-cell imaging experiments. **Squaraine** dyes are a class of organic fluorophores known for their sharp absorption and emission spectra in the far-red and near-infrared (NIR) regions, high molar extinction coefficients, and good photostability, making them excellent candidates for various bio-imaging applications.<sup>[1][2]</sup>

## Introduction to Squaraine Dyes

**Squaraine** dyes are characterized by a unique four-membered **squaric acid** core, which acts as an electron acceptor, flanked by two electron-donating groups.<sup>[3]</sup> This donor-acceptor-donor structure is responsible for their distinct photophysical properties. While early **squaraine** dyes were susceptible to nucleophilic attack in aqueous environments, recent advancements, such as their encapsulation within a protective macrocycle to form **squaraine-rotaxanes**, have significantly enhanced their stability and brightness, making them highly suitable for live-cell imaging.<sup>[2]</sup>

Key advantages of using **squaraine** dyes for live-cell imaging include:

- **Far-Red to NIR Emission:** Minimizes cellular autofluorescence and allows for deeper tissue penetration.<sup>[1]</sup>
- **High Molar Absorptivity:** Leads to bright fluorescent signals.<sup>[4]</sup>

- Good Photostability: Enables longer imaging times with reduced photobleaching.[4]
- High Quantum Yields: Particularly in non-polar environments, leading to efficient fluorescence.[4]

## Data Presentation: Photophysical Properties of Selected Squaraine Dyes

The following table summarizes the key photophysical properties of several **squaraine** dyes relevant for live-cell imaging applications. These values can be used to select the appropriate dye and configure imaging instrumentation.

Dye Name/Reference	Absorption Max ( $\lambda_{\text{abs}}$ , nm)	Emission Max ( $\lambda_{\text{em}}$ , nm)	Molar Extinction Coefficient ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Quantum Yield ( $\Phi$ )	Solvent/Conditions
Squarylium III	627.3	~650	309,000	0.65	Dichloromethane
SQ-SO1	-	-	-	-	Aqueous solution
SQ-SO1 + BSA	-	-	-	Enhanced 10-fold	Aqueous solution with Bovine Serum Albumin
SQ-SO2	-	-	-	-	Aqueous solution
SQ-SO2 + BSA	-	-	-	Enhanced 10-fold	Aqueous solution with Bovine Serum Albumin
Symmetrical Indolenine Derivative (5)	665	687	190,000	0.05	Dichloromethane
Benzothiazole Derivative (6)	666	691	110,000	0.16	Dichloromethane
Benzothiazole Derivative (7)	677	702	180,000	0.26	Dichloromethane
Benzoselenazole Derivative (8)	704	724	178,000	0.13	Dichloromethane

Data compiled from various sources.<sup>[3][4]</sup> Note that photophysical properties can vary depending on the solvent and local environment.

## Experimental Protocols

This section provides a general protocol for staining live cells with **squaraine** dyes. It is important to note that optimal conditions, such as dye concentration and incubation time, may vary depending on the specific **squaraine** dye, cell type, and experimental objective. Therefore, optimization is a critical step.

### Materials

- **Squaraine** dye stock solution (e.g., 1 mM in DMSO)
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Fluorescence microscope equipped with appropriate filters for the selected **squaraine** dye

### General Staining Protocol

- **Cell Preparation:** Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel. Ensure cells are healthy and adherent before staining.
- **Dye Preparation:** Prepare a working solution of the **squaraine** dye by diluting the stock solution in pre-warmed complete cell culture medium or a suitable buffer. The final concentration will need to be optimized, but a starting range of 100 nM to 5  $\mu$ M is recommended.
- **Cell Staining:**
  - Remove the existing culture medium from the cells.
  - Gently add the dye-containing medium to the cells.

- Incubate the cells at 37°C in a CO<sub>2</sub> incubator for a duration that needs to be optimized (e.g., 15-60 minutes).
- Washing (Optional but Recommended):
  - After incubation, gently aspirate the dye-containing medium.
  - Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.
- Imaging:
  - Add fresh, pre-warmed complete culture medium to the cells.
  - Image the cells using a fluorescence microscope with the appropriate filter set for the chosen **squaraine** dye. Use the lowest possible excitation power to minimize phototoxicity.

## Optimization and Considerations

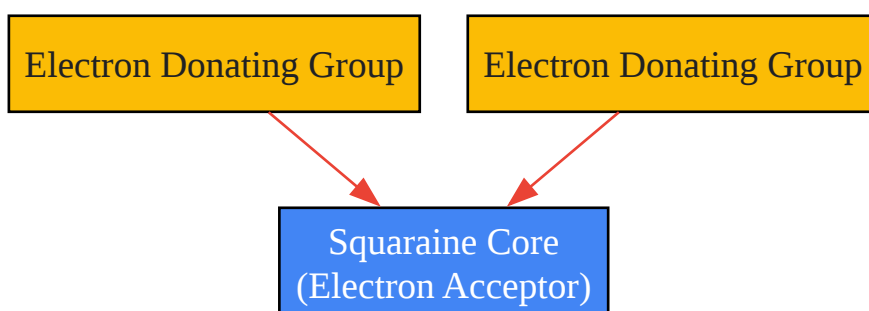
- Dye Concentration: Test a range of concentrations to find the optimal balance between bright staining and low cytotoxicity.
- Incubation Time: Vary the incubation time to achieve sufficient labeling without causing cellular stress.
- Cell Type: Different cell types may exhibit varying uptake efficiencies for the dye.
- Phototoxicity: Minimize light exposure to the cells during imaging to prevent phototoxic effects.<sup>[5]</sup>
- Controls: Include unstained control cells to assess autofluorescence and a vehicle control (e.g., DMSO) to ensure the solvent does not affect cell viability or morphology.

## Visualizations



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Caption: Experimental workflow for live-cell imaging with **squaraine** dyes.



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Caption: General donor-acceptor-donor structure of a **squaraine** dye.

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